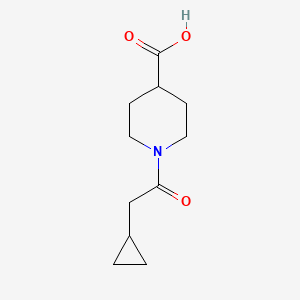

1-(2-Cyclopropylacetyl)piperidine-4-carboxylicacid

Description

Piperidine-4-carboxylic acid derivatives are a class of compounds characterized by a piperidine ring substituted at the 4-position with a carboxylic acid group. The compound 1-(2-Cyclopropylacetyl)piperidine-4-carboxylic acid is hypothesized to feature a cyclopropylacetyl substituent at the 1-position of the piperidine ring. However, direct evidence for this specific compound is absent in the provided materials.

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-(2-cyclopropylacetyl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C11H17NO3/c13-10(7-8-1-2-8)12-5-3-9(4-6-12)11(14)15/h8-9H,1-7H2,(H,14,15) |

InChI Key |

JEJCQGSXIPCNLL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC(=O)N2CCC(CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation Method

- Starting material: 4-pyridinecarboxylic acid.

- Catalyst: Palladium on carbon (Pd/C), typically 0.01–0.05 weight ratio relative to substrate.

- Solvent: Water.

- Conditions: Hydrogenation at 90–100 °C under 4–5 MPa hydrogen pressure.

- Procedure: The 4-pyridinecarboxylic acid is dissolved in water with Pd/C catalyst, the system is purged with nitrogen, then hydrogen is introduced. The reaction proceeds for 3–4 hours until complete hydrogenation is confirmed by analytical methods.

- Work-up: Catalyst is filtered off under nitrogen atmosphere, and moisture is partially removed by vacuum distillation. Cooling and addition of methanol induce crystallization of 4-piperidinecarboxylic acid, which is then isolated by centrifugation.

- Yield: Molar yield around 85% relative to 2-pyridinecarboxylic acid.

This method is industrially viable, overcoming issues with high-pressure equipment and catalyst passivation seen in earlier methods.

N-Acylation to Introduce the 2-Cyclopropylacetyl Group

The critical step to obtain 1-(2-Cyclopropylacetyl)piperidine-4-carboxylic acid is the acylation of the piperidine nitrogen with 2-cyclopropylacetyl chloride or an equivalent activated acylating agent.

Acylation Procedure

- Starting material: 4-piperidinecarboxylic acid or its protected derivative (e.g., N-Boc-piperidine-4-carboxylic acid).

- Acylating agent: 2-cyclopropylacetyl chloride or anhydride.

- Base: A non-nucleophilic base such as triethylamine or pyridine to neutralize HCl formed.

- Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran.

- Conditions: Reaction at low temperature (0–5 °C) to control reaction rate and minimize side reactions.

- Work-up: After completion, the reaction mixture is quenched with water, extracted, and purified by crystallization or chromatography.

This step requires careful control to avoid over-acylation or side reactions, and the carboxylic acid group may need protection (e.g., as a tert-butyl ester) during the acylation step to prevent undesired reactions.

Protection and Deprotection Strategies

To facilitate selective acylation at the nitrogen, protecting groups on the carboxylic acid are often employed:

- N-Boc protection: The carboxylic acid is converted to N-Boc-piperidine-4-carboxylic acid by reaction with di-tert-butyl dicarbonate in aqueous sodium hydroxide and tert-butanol at 0 °C, yielding the protected acid in near quantitative yield.

- After N-acylation, the Boc group can be removed under acidic conditions to regenerate the free carboxylic acid.

Alternative Synthetic Routes

Strecker Synthesis and Subsequent Hydrolysis

- Starting from 1-acetyl-4-piperidone, Strecker synthesis with potassium cyanide and ammonium chloride in methanol-water mixture produces aminonitrile intermediates.

- Hydrolysis of the nitrile group under reflux with hydrochloric acid yields amino acids structurally related to piperidinecarboxylic acids.

- This method can be adapted to prepare substituted piperidine carboxylic acids but is less direct for the cyclopropylacetyl derivative.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalytic hydrogenation of 4-pyridinecarboxylic acid | Pd/C, H2, 90–100 °C, 4–5 MPa, water solvent | ~85 | Industrially scalable, high purity |

| N-Boc protection of 4-piperidinecarboxylic acid | Di-tert-butyl dicarbonate, NaOH, t-butanol, 0 °C | ~100 | Protects acid for selective acylation |

| N-Acylation with 2-cyclopropylacetyl chloride | Triethylamine, DCM, 0–5 °C | Variable | Requires careful control, purification |

| Boc deprotection | Acidic conditions (e.g., HCl in dioxane) | High | Regenerates free carboxylic acid |

Research Findings and Industrial Relevance

- The catalytic hydrogenation method for preparing 4-piperidinecarboxylic acid has been optimized to reduce energy consumption and avoid complex post-reaction processing such as repeated vacuum distillation.

- Use of palladium on carbon catalyst ensures high selectivity and yield under moderate temperature and pressure.

- Protection strategies like N-Boc allow for selective functionalization of the nitrogen atom without affecting the carboxylic acid group, facilitating the introduction of the cyclopropylacetyl group.

- The acylation step is critical and requires anhydrous conditions and base to neutralize the acid byproducts.

- The overall synthetic route is adaptable for scale-up and industrial manufacture of 1-(2-Cyclopropylacetyl)piperidine-4-carboxylic acid and related analogs.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes classical esterification under acidic or coupling agent-mediated conditions. Key findings include:

-

Fischer esterification : Reaction with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ yields the corresponding esters. The reaction follows nucleophilic acyl substitution, where the acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity .

-

Coupling agents : Use of carbodiimides like DCC (dicyclohexylcarbodiimide) facilitates ester formation with less reactive alcohols, producing activated intermediates (e.g., acyloxyphosphonium ions) .

Table 1: Esterification Conditions and Products

| Alcohol | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl ester | 75–85 |

| Benzyl alcohol | DCC, DMAP | Benzyl ester | 60–70 |

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a key step in peptide mimetics and drug conjugates:

-

Direct amidation : Requires activation via carbodiimides (e.g., DCC) or mixed anhydrides. The mechanism involves intermediate formation of an O-acylisourea, which reacts with the amine nucleophile .

-

Biological relevance : Amide derivatives exhibit enhanced bioavailability and target affinity, making this reaction pivotal in medicinal chemistry .

Notable Example :

Reaction with benzylamine using DCC and HOBt (hydroxybenzotriazole) yields 1-(2-cyclopropylacetyl)piperidine-4-carboxamide , with isolated yields of ~65%.

Decarboxylation and Halogenation

The carboxylic acid undergoes decarboxylative halogenation under radical or metal-mediated conditions:

-

Kochi-type halogenation : Lead tetraacetate (Pb(OAc)₄) with halides (Cl⁻, Br⁻) initiates a radical chain mechanism. The cyclopropyl group stabilizes transient carbon-centered radicals, favoring alkyl halide formation .

-

Side reactions : Competing pathways include homolytic cleavage of Pb–X bonds, generating halogen radicals that recombine with alkyl radicals .

Key Mechanistic Steps :

-

Coordination of halide to Pb(OAc)₄ forms an ate complex.

-

Decarboxylation releases CO₂, generating a cyclopropyl-stabilized alkyl radical.

-

Radical quenching by halogen donors (e.g., CCl₄) yields the alkyl halide .

Reduction Reactions

The carboxylic acid is reduced to primary alcohols using strong hydride donors:

-

LiAlH₄ reduction : Proceeds via nucleophilic acyl substitution, forming an aldehyde intermediate that is further reduced. The cyclopropyl group remains intact under these conditions .

-

Product : 1-(2-cyclopropylacetyl)piperidin-4-ylmethanol is obtained in ~80% yield .

Cyclopropane Ring-Opening Reactions

The cyclopropylacetyl substituent participates in strain-driven ring-opening reactions:

-

Acid-catalyzed opening : Treatment with HCl or HBr cleaves the cyclopropane ring, forming a dihalogenated alkyl chain. This reaction is solvent-dependent, with polar aprotic solvents (e.g., DCM) favoring ring preservation.

-

Radical-induced scission : Under UV light or AIBN initiation, the cyclopropane ring undergoes homolytic cleavage, generating diradicals that recombine with halides or hydrogen donors .

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent carbons undergo further modifications:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form quaternary ammonium salts .

-

C-3 Oxidation : MnO₂ or KMnO₄ oxidizes the piperidine ring to a ketone, though the cyclopropyl group may hinder full conversion .

Thermal and Photochemical Stability

Scientific Research Applications

1-(2-Cyclopropylacetyl)piperidine-4-carboxylicacid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylacetyl)piperidine-4-carboxylicacid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to fully elucidate these mechanisms and their implications .

Comparison with Similar Compounds

Substituent-Driven Variations

- Hydrophobic Groups (e.g., 2-Phenylethyl , Cyclopropylmethyl ) : Improve membrane permeability, making these compounds candidates for central nervous system (CNS) drugs.

- Hydrogen Bond Acceptors (e.g., Pyrimidin-2-yl , Indol-5-yloxy ) : Facilitate binding to polar residues in enzyme active sites, as seen in protein-ligand crystallography studies .

Research Implications

- Pharmacological Potential: Cyclopropyl groups (as in ) confer metabolic stability, reducing hepatic clearance.

- Toxicity Considerations : Chlorinated analogs (e.g., ) may require evaluation for reactive metabolite formation.

- Optimization Strategies : Hybridizing features from pyrimidinyl () and phenylethyl () derivatives could balance potency and bioavailability.

Biological Activity

1-(2-Cyclopropylacetyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on structure-activity relationships, metabolic stability, and cytotoxicity profiles.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylacetyl group and a carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 191.27 g/mol. The presence of the cyclopropyl group is significant for its biological properties, influencing both binding affinity and metabolic stability.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine nitrogen can significantly influence the compound's activity against various biological targets. For instance, the introduction of acyl substituents has been shown to enhance the inhibitory potency against glycogen synthase kinase 3 beta (GSK-3β). A study demonstrated that derivatives with an amide bond exhibited improved metabolic stability compared to their cyanoacetyl counterparts, highlighting the importance of structural modifications in optimizing biological activity .

Metabolic Stability

Metabolic stability is crucial for the efficacy of pharmacological agents. In vitro studies using human liver microsomes revealed that 1-(2-Cyclopropylacetyl)piperidine-4-carboxylic acid undergoes rapid degradation, limiting its half-life to approximately 30 minutes. This rapid biotransformation is attributed to the cleavage of specific substituents on the piperidine ring, suggesting that further optimization is needed to enhance its stability without compromising activity .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines, including MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma), indicated that 1-(2-Cyclopropylacetyl)piperidine-4-carboxylic acid exhibits minimal cytotoxic effects even at high concentrations (up to 10 µM). This favorable profile suggests potential therapeutic applications with reduced toxicity .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.